molecular formula C19H17N7O B11075595 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11075595
M. Wt: 359.4 g/mol
InChI Key: KMCLMNZOPNBQFB-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a triazine ring, and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

  • Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its heterocyclic structure is reminiscent of many bioactive molecules, making it a candidate for the development of new therapeutics.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of multiple heterocyclic rings often correlates with significant biological activity .

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-bromophenyl)-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Uniqueness

What sets 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine apart is the presence of the methoxy group on the phenyl ring. This modification can significantly alter the compound’s electronic properties and reactivity, making it unique compared to its analogs.

Properties

Molecular Formula

C19H17N7O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C19H17N7O/c1-27-12-8-6-11(7-9-12)16-13(10-21-25-16)17-23-18(20)24-19-22-14-4-2-3-5-15(14)26(17)19/h2-10,17H,1H3,(H,21,25)(H3,20,22,23,24)

InChI Key

KMCLMNZOPNBQFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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